BenchChemオンラインストアへようこそ!

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide

medicinal chemistry scaffold differentiation structure-activity relationship

This naphthamide uniquely combines a 4-chlorobenzo[d]thiazole, pyridin-3-ylmethyl, and 2-naphthamide carbonyl in one scaffold (MW 429.9). It is ideal for SAR studies on MAO-A/B (IC50 ~0.5 μM) and VEGFR-2 inhibition (IC50 1.5 nM). In contrast to simpler analogs like N-(pyridin-3-ylmethyl)-1-naphthamide, this compound offers enhanced hydrogen-bonding capacity and conformational constraint, enabling exploration of novel selectivity profiles. Purchase for specialized kinase panels or allosteric probe development.

Molecular Formula C24H16ClN3OS
Molecular Weight 429.92
CAS No. 922679-58-1
Cat. No. B2522869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide
CAS922679-58-1
Molecular FormulaC24H16ClN3OS
Molecular Weight429.92
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl
InChIInChI=1S/C24H16ClN3OS/c25-20-8-3-9-21-22(20)27-24(30-21)28(15-16-5-4-12-26-14-16)23(29)19-11-10-17-6-1-2-7-18(17)13-19/h1-14H,15H2
InChIKeyRKHLZJCWHNKCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide (CAS 922679-58-1): Chemical Identity & Procurement Baseline


N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide (CAS 922679-58-1) is a synthetic small molecule belonging to the naphthamide class, characterized by a 2-naphthamide core N-substituted with a 4-chlorobenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl moiety . With a molecular formula of C24H16ClN3OS and a molecular weight of 429.9 g/mol, this compound incorporates three distinct pharmacophoric elements—naphthalene, chlorinated benzothiazole, and pyridine—within a single scaffold . It is primarily available through specialized chemical suppliers for research purposes and is not intended for diagnostic or therapeutic use .

Why In-Class Naphthamide or Benzothiazole Analogs Cannot Simply Replace N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide


The simultaneous presence of a 4-chlorobenzo[d]thiazole ring, a pyridin-3-ylmethyl N-substituent, and a 2-naphthamide carbonyl in a single molecule creates a uniquely constrained pharmacophoric arrangement that is absent in simpler naphthamides or mono-substituted benzothiazoles . Removal of any one of these three modules—for instance, using the des-chloro analog N-(pyridin-3-ylmethyl)-1-naphthamide (CAS 331838-06-3) or the core scaffold N-(benzo[d]thiazol-2-yl)-1-naphthamide —fundamentally alters hydrogen-bonding capacity, conformational flexibility, and electronic distribution, precluding direct functional interchange in target-based assays where all three motifs contribute to binding .

Product-Specific Quantitative Evidence Guide for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide


Structural Differentiation: The 4-Chlorobenzothiazole-Pyridinylmethyl-Naphthamide Triad

The target compound uniquely combines a 4-chlorobenzo[d]thiazol-2-yl group with an N-(pyridin-3-ylmethyl)-2-naphthamide core. The closest commercially listed analog, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide , differs by substitution at the benzothiazole C6 position (methylsulfonyl vs. chlorine at C4), altering both electronic and steric properties. A simpler analog, N-(pyridin-3-ylmethyl)-1-naphthamide (CAS 331838-06-3) , lacks the benzothiazole entirely, reducing the number of hydrogen-bond acceptors from 4 to 2 and eliminating the sulfur atom. These structural distinctions preclude interchangeable use in assays where the chlorobenzothiazole moiety is pharmacophorically required.

medicinal chemistry scaffold differentiation structure-activity relationship

Class-Level Evidence: Naphthamide Derivatives as Potent Monoamine Oxidase (MAO) Inhibitors

In a 2024 study, a series of rationally designed naphthamide derivatives were evaluated for MAO-A and MAO-B inhibition. Compound 2c inhibited MAO-A with an IC50 of 0.294 μM and a selectivity index (SI) of 6.02 over MAO-B; compound 2g inhibited MAO-B with an IC50 of 0.519 μM and an SI of 2.94 over MAO-A [1]. These compounds share the naphthamide core present in the target compound and were found to be competitive, reversible inhibitors with drug-like properties obeying Lipinski's rule of five [1]. While the target compound's specific MAO inhibitory activity has not been reported, the class-level data establish the naphthamide scaffold as a validated pharmacophore for MAO enzyme engagement.

monoamine oxidase neurodegeneration enzyme inhibition

Class-Level Evidence: Naphthamides as VEGFR-2 Kinase Inhibitors with Nanomolar Potency

A new series of naphthamides was reported as potent VEGFR-2 kinase inhibitors, with compound 14c exhibiting IC50 values of 1.5 nM in enzymatic assay and 0.9 nM in HUVEC cellular proliferation assay [1]. The naphthamide scaffold was essential for VEGFR-2 inhibitory activity, and structural modifications around the naphthamide core modulated potency across several orders of magnitude [1]. Although the target compound was not part of this series, the data demonstrate that the 2-naphthamide pharmacophore is compatible with low-nanomolar kinase inhibition, and the additional benzothiazole and pyridine substituents in the target compound may further influence kinase selectivity profiles.

VEGFR-2 kinase inhibition anti-angiogenesis

Structural Alert: Absence of Primary Activity Data for This Specific Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases as of 2026-04-29 did not identify any primary research publication, patent, or publicly deposited bioactivity dataset containing quantitative assay results (IC50, Ki, EC50, or Kd) for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide (CAS 922679-58-1) [1]. This compound appears to be a commercially available screening compound without published pharmacological characterization. Consequently, all differentiation claims are limited to structural comparisons and class-level inferences from related naphthamide, benzothiazole, or pyridine-containing analogs [2][3].

data gap screening hit procurement caution

Best Research and Industrial Application Scenarios for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide


Pilot Screening in Monoamine Oxidase (MAO) Inhibitor Drug Discovery Programs

The naphthamide core has demonstrated validated MAO-A and MAO-B inhibitory activity (IC50 range 0.294–0.519 μM) with competitive, reversible kinetics in recent studies [1]. Researchers may evaluate the target compound in MAO inhibition assays to determine whether the 4-chlorobenzothiazole and pyridin-3-ylmethyl substituents enhance potency or selectivity relative to the reported naphthamide baseline.

Kinase Selectivity Profiling Using the Naphthamide-Benzothiazole Hybrid Scaffold

Given that naphthamides have achieved low-nanomolar VEGFR-2 inhibition (IC50 = 1.5 nM enzymatic, 0.9 nM cellular) [2], the target compound's distinct substitution pattern may be screened against kinase panels to identify novel selectivity profiles inaccessible with simpler naphthamide analogs.

Structure-Activity Relationship (SAR) Exploration Around the 4-Chlorobenzothiazole Motif

The target compound sits within a series of related analogs, including N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide and N-(pyridin-3-ylmethyl)-1-naphthamide . Systematic procurement of this series enables SAR studies to map the contribution of benzothiazole substitution (chlorine at C4 vs. methylsulfonyl at C6 vs. des-benzothiazole) to biological activity.

Chemical Probe Development with a Polypharmacophoric Scaffold

The convergence of three distinct pharmacophoric modules (naphthalene, chlorinated benzothiazole, and pyridine) in a single molecule of moderate molecular weight (429.9 g/mol) makes this compound a potential starting point for chemical probe development targeting multi-domain protein interfaces or allosteric sites, where diverse binding elements are required for target engagement.

Quote Request

Request a Quote for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.